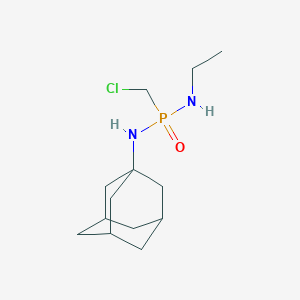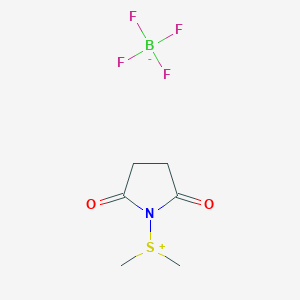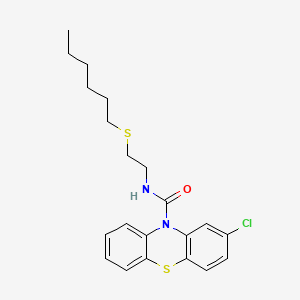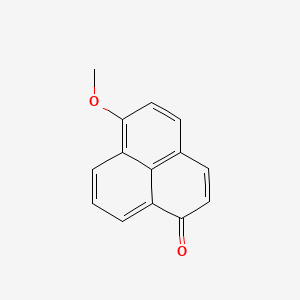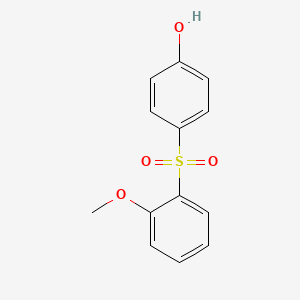
4-(2-Methoxybenzene-1-sulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxybenzene-1-sulfonyl)phenol is an organic compound that features a phenol group substituted with a methoxybenzene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid or oleum to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as distillation and solvent extraction to separate and purify the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzene-1-sulfonyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Methoxybenzene-1-sulfonyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzene-1-sulfonyl)phenol involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the aromatic ring and generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final substituted product .
Comparison with Similar Compounds
4-(2-Methoxybenzene-1-sulfonyl)phenol can be compared with other similar compounds such as:
Anisole (Methoxybenzene): Anisole is a simpler compound with a methoxy group attached to the benzene ring.
Sulfonyl Phenols: These compounds have a sulfonyl group attached to the phenol ring and exhibit similar reactivity patterns in electrophilic aromatic substitution reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
52714-80-4 |
|---|---|
Molecular Formula |
C13H12O4S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C13H12O4S/c1-17-12-4-2-3-5-13(12)18(15,16)11-8-6-10(14)7-9-11/h2-9,14H,1H3 |
InChI Key |
QFQRDOZFADRFSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


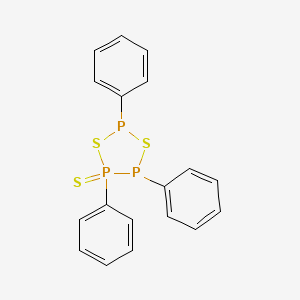

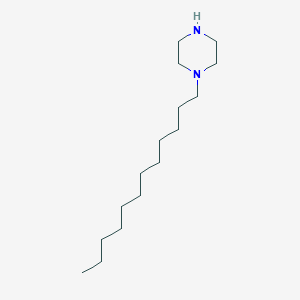
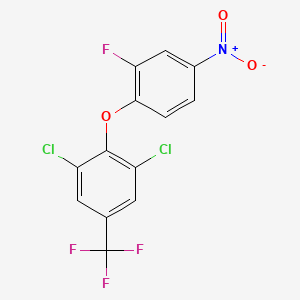

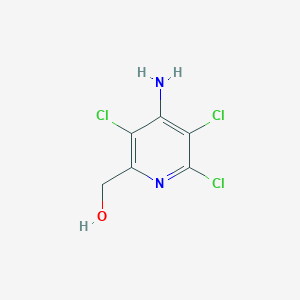

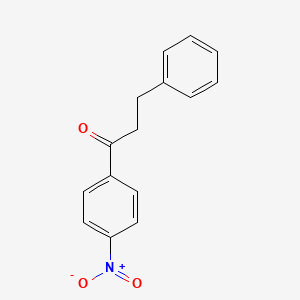
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
